

Synthesis of Ethyl 5-Nitrovanillate: A Strategic Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate

CAS No.: 64095-07-4

Cat. No.: B1499346

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Executive Summary

Ethyl 5-nitrovanillate (**Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate**) is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, most notably Entacapone and Opicapone. These pharmacological agents are essential in the management of Parkinson's disease, serving as adjuncts to levodopa therapy.

This guide details the synthesis of ethyl 5-nitrovanillate starting from vanillic acid. While alternative routes exist (e.g., nitration of ethyl vanillate), this guide focuses on the Nitration-First Pathway (Vanillic Acid

5-Nitrovanillic Acid

Ethyl 5-nitrovanillate). This route is preferred in many process development settings due to the high stability of the intermediate 5-nitrovanillic acid and the avoidance of ester hydrolysis during the harsh nitration phase.

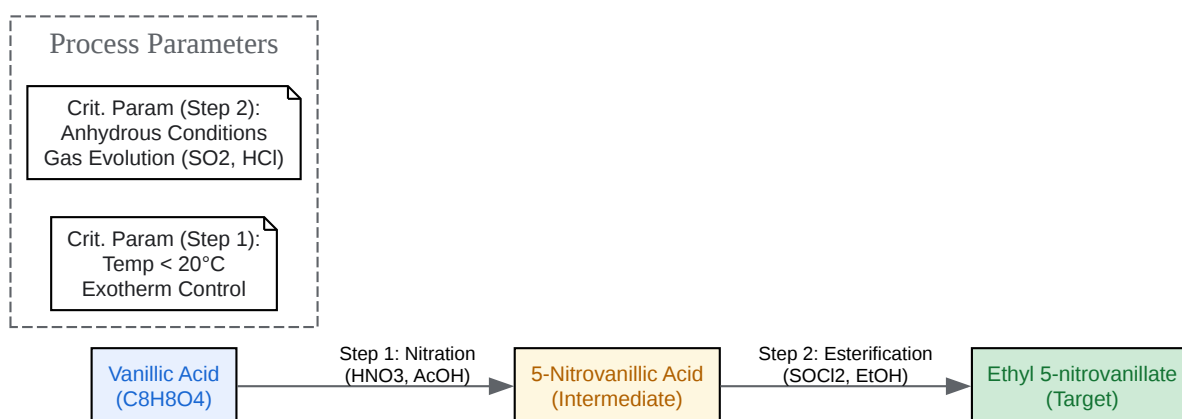
Strategic Pathway Analysis

The synthesis consists of two unit operations:

- Regioselective Nitration: Electrophilic aromatic substitution (EAS) of vanillic acid to introduce a nitro group at the C5 position.
- Esterification: Conversion of the carboxylic acid moiety to an ethyl ester using thionyl chloride and ethanol.

Pathway Logic & Selectivity

- Vanillic Acid Activation: The starting material contains a hydroxyl group (-OH) and a methoxy group (-OCH₃). Both are strong activating groups and ortho, para-directors.
- Regiochemistry: The C1 position is occupied by the carboxyl group (meta-director). The C3 and C4 positions are occupied. The C2 position is sterically hindered (sandwiched between the carboxyl and methoxy groups). The C5 position is ortho to the hydroxyl group and meta to the carboxyl group, making it the electronically and sterically favored site for electrophilic attack.



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Figure 1: Strategic synthesis pathway from Vanillic Acid to Ethyl 5-nitrovanillate.

Step 1: Regioselective Nitration

Objective: Synthesize 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-nitrovanillic acid).

Mechanism

The reaction proceeds via Electrophilic Aromatic Substitution (EAS). The nitronium ion (NO_2^+), generated from nitric acid, attacks the electron-rich aromatic ring. The hydroxyl group at C4 strongly activates the C5 position.

Experimental Protocol

Parameter	Specification
Reagents	Vanillic Acid (1.0 eq), Nitric Acid (65-70%, 1.1-1.5 eq), Glacial Acetic Acid (Solvent)
Temperature	0°C to 20°C (Strict Control)
Reaction Time	1 - 4 hours
Yield Target	45% - 75% (Dependent on purity requirements)

Step-by-Step Methodology:

- **Dissolution:** In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve Vanillic Acid (20 g) in Glacial Acetic Acid (200 mL). Stir until fully dissolved.
- **Cooling:** Cool the solution to 0–5°C using an ice/salt bath.
- **Addition:** Add Nitric Acid (65%, ~10 mL) dropwise over 30–45 minutes.
 - **Expert Insight:** The rate of addition must be controlled to keep the internal temperature below 10°C. Rapid addition leads to oxidative byproducts (ring cleavage) and dinitro species.
- **Reaction:** Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. The solution will turn from clear/pale to a deep yellow/orange.

- Monitoring: Monitor by TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the vanillic acid spot and the appearance of a lower Rf yellow spot.
- Quenching: Pour the reaction mixture slowly into Ice Water (500 mL) with vigorous stirring. The product will precipitate as a yellow solid.[1][2][3][4]
- Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual acid.
- Purification: Recrystallize from ethanol or acetic acid/water if high purity (>98%) is required.
 - Characterization: Melting Point ~216–219°C [1].

Step 2: Acid-Catalyzed Esterification[5]

Objective: Convert 5-nitrovanillic acid to ethyl 5-nitrovanillate.

Mechanism

This step utilizes Thionyl Chloride (SOCl₂) and Ethanol.

) and Ethanol.

- Activation: SOCl₂

reacts with the carboxylic acid to form an acid chloride intermediate (or mixed anhydride), releasing SO₂

and HCl.

- Nucleophilic Attack: Ethanol attacks the activated carbonyl carbon.
- Elimination: Tetrahedral intermediate collapses to form the ester.

Why SOCl₂

over H₂O

SO₂

? While Fischer esterification (H

SO

) is cheaper, SOCl

drives the reaction to completion by generating gaseous byproducts (SO

, HCl), removing equilibrium constraints and simplifying workup.

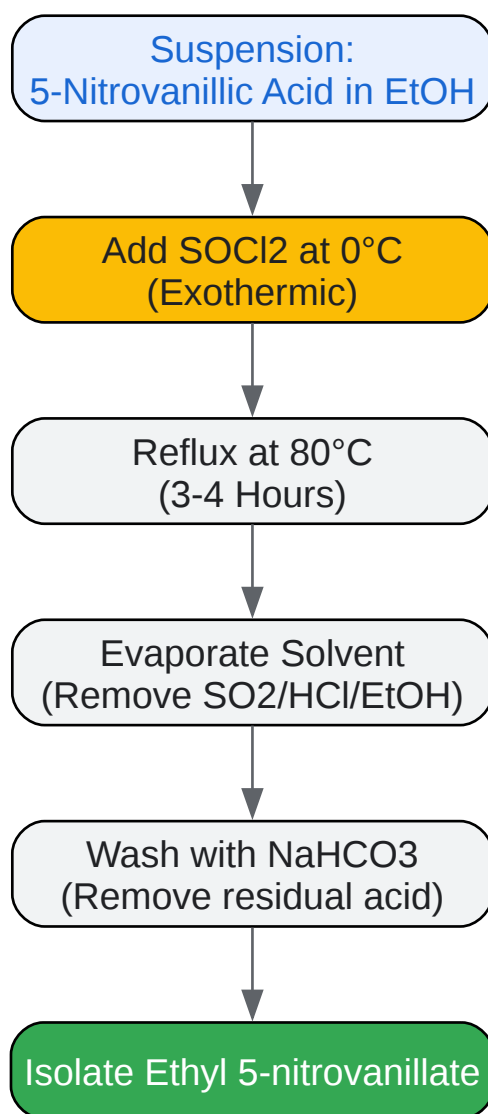
Experimental Protocol

Parameter	Specification
Reagents	5-Nitrovanillic Acid (1.0 eq), Thionyl Chloride (1.2-1.5 eq), Absolute Ethanol (Solvent/Reagent)
Temperature	Reflux (78°C)
Reaction Time	3 - 6 hours
Yield Target	> 90%

Step-by-Step Methodology:

- Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl) or nitrogen line. Caution: SO and HCl gases are toxic; vent to a scrubber.
- Slurry: Suspend 5-Nitrovanillic Acid (10 g) in Absolute Ethanol (100 mL).
- Activation: Cool the mixture to 0°C. Add Thionyl Chloride (5 mL) dropwise.
 - Expert Insight: The reaction is exothermic.[3] Adding SOCl to cold alcohol minimizes the formation of alkyl halides (Et-Cl) as side products.
- Reflux: Heat the mixture to reflux (approx. 80°C). The solid will gradually dissolve as it converts to the ester.

- Completion: Reflux for 3–4 hours. Monitor by TLC (The acid spot will disappear; the ester spot is usually higher R_f and less polar).
- Workup:
 - Evaporate the solvent under reduced pressure (Rotavap) to remove excess ethanol and residual SOCl₂.
 - Dissolve the residue in Ethyl Acetate (100 mL).
 - Wash with Saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.
 - Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.
- Final Product: The resulting solid is Ethyl 5-nitrovanillate. It typically presents as a yellow crystalline solid.



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Figure 2: Workflow for the esterification of 5-nitrovanillic acid using Thionyl Chloride.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical data should be verified:

- Appearance: Yellow crystalline powder.[5]
- Melting Point: The ester typically melts in the range of 105–110°C (Note: The acid precursor melts at ~216°C; a sharp drop in melting point confirms esterification).

- ^1H NMR (DMSO- d_6 or CDCl_3):
 - 1.35 (t, 3H, -CH₃)
 - 3.95 (s, 3H, -OCH₃)
 - 4.35 (q, 2H, -CH₂-)
 - 7.6–7.8 (aromatic protons, typically showing meta-coupling or singlet-like peaks depending on resolution).
 - 10.5–11.0 (broad s, 1H, -OH).

Safety & Scale-Up Considerations

- Thermal Runaway (Nitration): The nitration of electron-rich phenols is highly exothermic. On a scale >100g, active cooling jackets and emergency quench protocols are mandatory.
- Gas Evolution (Esterification): The SOCl_2 method generates stoichiometric quantities of SO_2 and HCl gas. On a lab scale, a base trap (NaOH solution) is required. On a pilot scale, a scrubber system is essential.
- Chemical Burns: Nitric acid and Thionyl chloride are corrosive. Vanillic acid derivatives can be skin irritants. Full PPE (gloves, goggles, lab coat) is required.

References

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